Trisnorsqualene CA
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Overview
Description
Trisnorsqualene cyclopropylamine is a derivative of squalene, a natural organic compound primarily found in shark liver oil and other fish oils. This compound is notable for its ability to inhibit cholesterol synthesis, making it a subject of interest in biochemical and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisnorsqualene cyclopropylamine is synthesized through a series of chemical reactions involving squaleneThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of trisnorsqualene cyclopropylamine in a laboratory setting provides a foundational understanding that can be scaled up for industrial purposes. The process involves the use of high-performance liquid chromatography to purify the compound and ensure its efficacy .
Chemical Reactions Analysis
Types of Reactions
Trisnorsqualene cyclopropylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Trisnorsqualene cyclopropylamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of cyclopropanation and amination reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to cholesterol synthesis.
Medicine: Due to its ability to inhibit cholesterol synthesis, it is explored as a potential therapeutic agent for conditions related to high cholesterol levels.
Mechanism of Action
Trisnorsqualene cyclopropylamine exerts its effects by inhibiting specific enzymes involved in cholesterol synthesis. It primarily targets squalene mono-oxygenase, an enzyme responsible for converting squalene to squalene epoxide. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol .
Comparison with Similar Compounds
Similar Compounds
Trisnorsqualene N-methylcyclopropylamine: Another derivative of squalene, this compound also inhibits cholesterol synthesis but targets a different enzyme, 2,3-oxidosqualene cyclase.
Squalene epoxide: A naturally occurring intermediate in cholesterol synthesis, it is structurally similar but lacks the cyclopropylamine group.
Uniqueness
Trisnorsqualene cyclopropylamine is unique due to its specific inhibition of squalene mono-oxygenase, making it a valuable tool for studying cholesterol synthesis and developing potential therapeutic agents .
Properties
CAS No. |
123594-76-3 |
---|---|
Molecular Formula |
C30H51N |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
N-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14+,27-15+,28-19+,29-20+ |
InChI Key |
AWTJYTFLSJBJTO-CQNOQWDGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCNC1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |
Synonyms |
trisnorsqualene CA trisnorsqualene cyclopropylamine |
Origin of Product |
United States |
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